molecular formula C16H10ClNO4S B12594164 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- CAS No. 648410-50-8

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo-

Cat. No.: B12594164
CAS No.: 648410-50-8
M. Wt: 347.8 g/mol
InChI Key: SSXVENAQWPIIRT-UHFFFAOYSA-N
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Description

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzoyl group substituted with a chlorine atom, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of catalysts such as trifluoroacetic acid or acetic acid to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials .

Properties

CAS No.

648410-50-8

Molecular Formula

C16H10ClNO4S

Molecular Weight

347.8 g/mol

IUPAC Name

2-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]acetic acid

InChI

InChI=1S/C16H10ClNO4S/c17-11-4-2-1-3-10(11)15(21)9-5-6-12-13(7-9)23-16(22)18(12)8-14(19)20/h1-7H,8H2,(H,19,20)

InChI Key

SSXVENAQWPIIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)O)Cl

Origin of Product

United States

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